2,4,6-Trifluoro-3-hydroxyphenylboronic acid
Overview
Description
2,4,6-Trifluoro-3-hydroxyphenylboronic acid: is a chemical compound with the molecular formula C6H4BF3O3 and a molecular weight of 191.9 g/mol It is characterized by the presence of three fluorine atoms, a hydroxyl group, and a boronic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid typically involves the reaction of 2,4,6-trifluorophenol with a boronic acid derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluoro-3-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of borane derivatives.
Substitution: Formation of substituted phenylboronic acids with various functional groups.
Scientific Research Applications
2,4,6-Trifluoro-3-hydroxyphenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, allowing it to interact effectively with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
- 2,4,6-Trifluorophenylboronic acid
- 3-Hydroxyphenylboronic acid
- 3-Methoxy-2,4,6-trifluorophenylboronic acid
Comparison: 2,4,6-Trifluoro-3-hydroxyphenylboronic acid is unique due to the presence of both hydroxyl and boronic acid groups, which provide distinct reactivity and interaction capabilities. Compared to 2,4,6-Trifluorophenylboronic acid, the hydroxyl group in this compound allows for additional hydrogen bonding and reactivity. The trifluoromethyl groups enhance the compound’s stability and lipophilicity compared to non-fluorinated analogs .
Properties
IUPAC Name |
(2,4,6-trifluoro-3-hydroxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUKEGVNXUPRQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674645 | |
Record name | (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-37-1 | |
Record name | (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trifluoro-3-hydroxyphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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